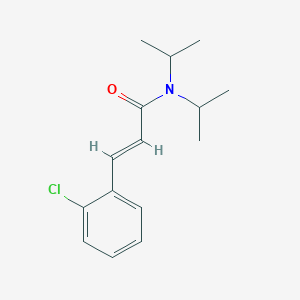
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile, also known as CTN-10, is a novel compound that has shown promising results in scientific research. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been studied for its potential therapeutic applications in various diseases.
作用机制
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile acts as a selective agonist of the α7 nAChR subtype, which is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR subtype by 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile leads to increased release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
Biochemical and Physiological Effects:
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases. It has also been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which play a crucial role in cognitive and motor function.
实验室实验的优点和局限性
The advantages of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its selectivity for the α7 nAChR subtype, which allows for the study of specific physiological processes. Its ability to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of various diseases also makes it a promising compound for therapeutic applications. The limitations of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile for lab experiments include its relatively low potency compared to other nAChR agonists and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
For research on 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile include further elucidation of its mechanism of action and its potential therapeutic applications in various diseases. Studies on the pharmacokinetics and pharmacodynamics of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile in humans are also needed to determine its safety and efficacy for clinical use. Additionally, the development of more potent and soluble analogs of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile could lead to the discovery of novel compounds with even greater therapeutic potential.
合成方法
The synthesis method of 6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile involves the reaction of 2-cyclopropylthiophene-3-carbaldehyde with methyl thiourea and 2-chloronicotinonitrile in the presence of a base catalyst. The reaction proceeds through multiple steps, including cyclization and condensation, to yield the final product.
科学研究应用
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of psychosis in animal models of these diseases.
属性
产品名称 |
6-Cyclopropyl-2-(methylthio)-4-thien-2-ylnicotinonitrile |
|---|---|
分子式 |
C14H12N2S2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
InChI 键 |
BICGMKDMXAGMLT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
规范 SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)
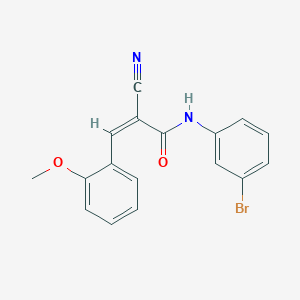
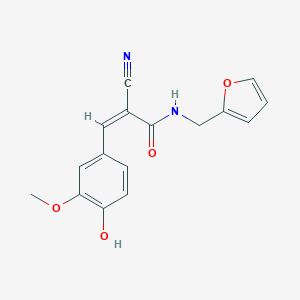

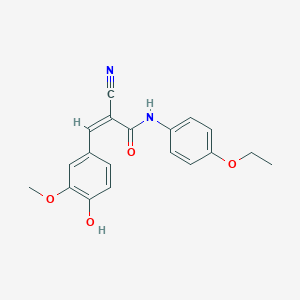
![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
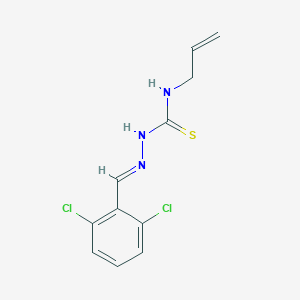
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
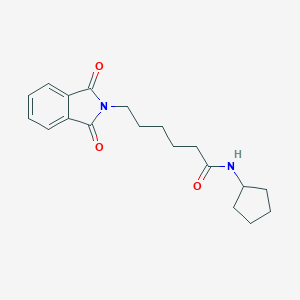
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
